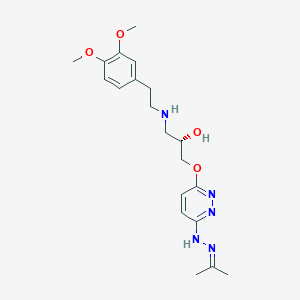
Dramedilol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dramedilol, (S)-, involves several steps to ensure high enantiomeric purity. One method includes the acetolysis of enantiomerically pure ®-mesylate using cesium acetate and a catalytic amount of 18-Crown-6, followed by acidic hydrolysis of the formed (S)-acetate . Another approach involves the asymmetric reduction of a prochiral ketone using lyophilized Escherichia coli cells harboring overexpressed recombinant alcohol dehydrogenase from Lactobacillus kefir, yielding the corresponding chlorohydrin with high enantiomeric excess .
Chemical Reactions Analysis
Dramedilol, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dramedilol, (S)-, has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying β-adrenoceptor antagonists and their interactions with receptors.
Biology: Research focuses on its effects on cellular signaling pathways and receptor binding.
Mechanism of Action
Dramedilol, (S)-, exerts its effects by competitively blocking β-adrenoceptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This inhibition reduces chronotropic, inotropic, and vasoconstrictor responses, leading to decreased heart rate and blood pressure . The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Dramedilol, (S)-, is unique among β-blockers due to its specific stereochemistry and peripheral vasodilative activity. Similar compounds include propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol . These compounds share the common α-hydroxy-N-isopropylamine moiety but differ in their pharmacokinetic properties and receptor selectivity .
Properties
CAS No. |
789453-83-4 |
|---|---|
Molecular Formula |
C20H29N5O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol |
InChI |
InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24)/t16-/m0/s1 |
InChI Key |
HLUGSJZJQJZYAE-INIZCTEOSA-N |
Isomeric SMILES |
CC(=NNC1=NN=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O)C |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
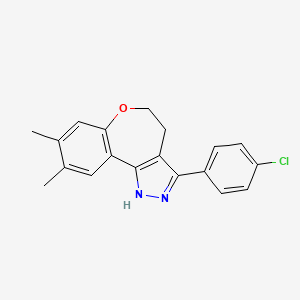
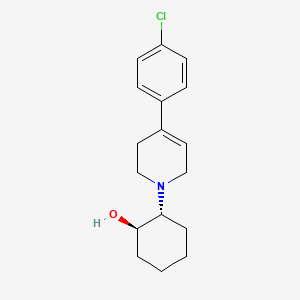
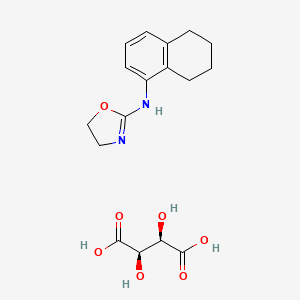
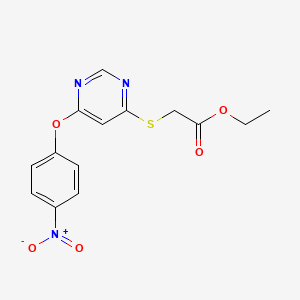
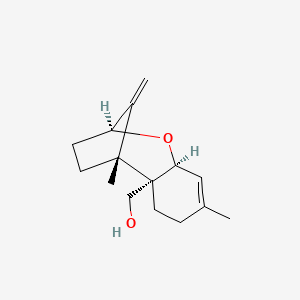
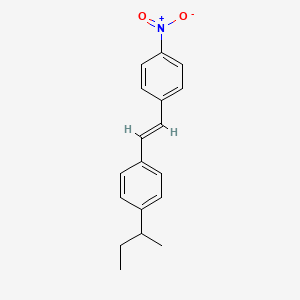
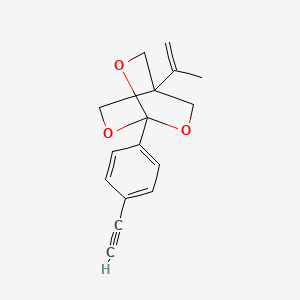
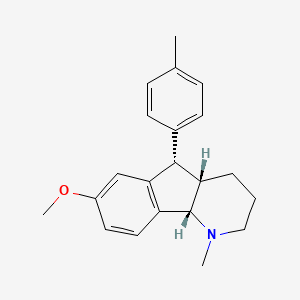
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

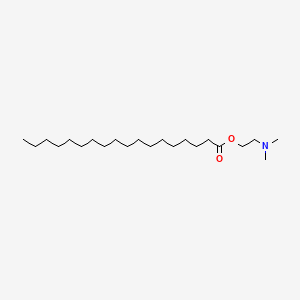
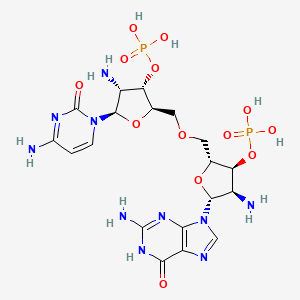
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
